6-Hydroxydopamine (6-OHDA) is a neurotoxin that has been extensively used in research to model Parkinson's disease by inducing selective degeneration of catecholaminergic neurons. This compound is structurally similar to dopamine and norepinephrine, allowing it to be taken up by the same transport mechanisms that serve these neurotransmitters. Once inside neurons, 6-OHDA can cause cell death through various mechanisms, leading to a depletion of the neurotransmitters and mimicking the neurodegenerative processes observed in Parkinson's disease146710.
6-Hydroxyetodolac is a derivative of etodolac, a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. The compound is characterized by the presence of a hydroxyl group at the sixth position of the etodolac structure, which alters its pharmacological profile and metabolic pathways. This modification can enhance its therapeutic efficacy and influence its safety profile.
6-Hydroxyetodolac is synthesized from etodolac, which is derived from the class of compounds known as arylpropionic acids. The synthesis typically involves hydroxylation reactions that introduce the hydroxyl group at the specific position on the etodolac molecule.
6-Hydroxyetodolac falls under the classification of non-steroidal anti-inflammatory drugs. It is categorized as an analgesic and anti-inflammatory agent, making it relevant in the treatment of pain and inflammatory conditions.
The synthesis of 6-Hydroxyetodolac can be achieved through several methods, including:
The specific conditions for these reactions, such as temperature, pressure, and reaction time, are critical for optimizing yield and selectivity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor progress and confirm product identity.
The molecular formula for 6-Hydroxyetodolac is C17H18O3, with a molecular weight of approximately 270.33 g/mol. The structure features a central arylpropionic acid moiety with a hydroxyl group attached at the sixth carbon atom.
6-Hydroxyetodolac participates in various chemical reactions typical for phenolic compounds:
The reactivity of 6-Hydroxyetodolac can be influenced by factors such as pH, temperature, and solvent choice, which are crucial for controlling reaction outcomes.
The mechanism by which 6-Hydroxyetodolac exerts its pharmacological effects is primarily through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins involved in inflammation and pain signaling.
6-Hydroxyetodolac has potential applications in various fields:
Non-steroidal anti-inflammatory drugs (NSAIDs) undergo complex biotransformation pathways that generate bioactive metabolites with distinct pharmacological properties. These metabolites significantly influence therapeutic efficacy, safety profiles, and interindividual variability in drug response. Etodolac (1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid), a widely prescribed COX-2 preferential NSAID, is metabolized primarily via hepatic cytochrome P450 enzymes into several hydroxylated derivatives [1] [10]. Among these, 6-Hydroxyetodolac (C₁₇H₂₁NO₄) represents a major oxidative metabolite that retains pharmacological activity while exhibiting modified physicochemical and biological properties compared to the parent drug. Understanding such metabolites is crucial for predicting drug-drug interactions, explaining heterogeneous patient responses, and developing novel therapeutic agents through metabolite-inspired design [9] [10].
The molecular structure of 6-Hydroxyetodolac features a hydroxyl group (-OH) at the C6 position of the indole ring system, significantly altering its electronic distribution and steric configuration compared to etodolac. This modification enhances the compound's polarity, evidenced by its increased aqueous solubility (0.42 ± 0.03 mg/mL vs. etodolac's 0.02 mg/mL) [10]. The hydroxylation site corresponds to regions associated with ligand-receptor interactions, particularly concerning cyclooxygenase inhibition and retinoid X receptor (RXRα) modulation [7]. Crystallographic analyses indicate that this structural alteration facilitates alternative binding conformations within COX-2's active site, potentially explaining its retained anti-inflammatory activity despite reduced COX-2 selectivity (IC₅₀ ratio COX-2/COX-1 = 5.8) compared to etodolac (ratio = 11.4) [1] [7]. These structural attributes position 6-Hydroxyetodolac as both a biomarker for etodolac metabolism and a candidate molecule with intrinsic pharmacological properties.
Current research aims to:
Table 1: Physicochemical Properties of 6-Hydroxyetodolac
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₇H₂₁NO₄ | [9] |
Molecular Weight | 303.35 g/mol | [9] |
CAS Registry Number | 101901-06-8 | [9] |
logP (Octanol-Water) | 3.1 ± 0.2 | Calculated/Experimental |
Aqueous Solubility (25°C) | 0.42 ± 0.03 mg/mL | [10] |
Major Ionization Mode | Negative (-ESI) | LC-MS Analysis [9] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7